1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one
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Overview
Description
1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one is a chemical compound utilized in various scientific studies. Its unique properties make it valuable for research in fields such as pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one involves the formation of the imidazole ring, which is a key structural motif in many functional molecules. Recent advances in the synthesis of imidazoles have highlighted the importance of regiocontrolled synthesis, focusing on the bonds constructed during the formation of the imidazole . One method involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale synthesis of imidazole derivatives can be applied, which typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one has several scientific research applications, including:
Pharmaceuticals: It is used in the development of new drugs due to its unique chemical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one involves its interaction with molecular targets and pathways within biological systems. The imidazole ring is known to interact with various enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-1-propanone
- 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one
Uniqueness
1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals, organic synthesis, and material science.
Properties
IUPAC Name |
1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-3-6(10)9-5-4-8-7(9)11-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVIGSYZYGZUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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